In-Depth Technical Guide: Characterization of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
In-Depth Technical Guide: Characterization of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, also known as Chlorthalidone Impurity G, is a critical compound for analytical and quality control purposes in the pharmaceutical industry.[1] It is a known process-related impurity and degradation product of Chlorthalidone, a widely used diuretic for treating hypertension.[1] Understanding the physicochemical properties, synthesis, and spectral characteristics of this impurity is essential for the development of robust analytical methods for monitoring the quality and stability of Chlorthalidone drug substances and products. This guide provides a comprehensive overview of the available technical data and experimental protocols for the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | [1][2][3] |
| Synonyms | Chlorthalidone Impurity G, Chlorthalidone Dichloro Impurity, 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine | [3][4] |
| CAS Number | 16289-13-7 | [1][2][5] |
| Molecular Formula | C₁₄H₉Cl₂NO₂ | [1][2][5][6] |
| Molecular Weight | 294.13 g/mol | [1][2][5] |
| Melting Point | 197-201 °C | |
| Appearance | Solid | [5] |
Synthesis
(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can be synthesized through the reaction of a suitable phthalimide with a Grignard reagent derived from 1,2-dichlorobenzene. This approach is a common method for the preparation of 3-aryl-3-hydroxyisoindolin-1-ones.
Synthetic Workflow
Caption: Synthetic workflow for (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.
Experimental Protocol
Materials:
-
1-bromo-3,4-dichlorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Phthalimide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/petroleum ether mixture (1:1 v/v)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3,4-dichlorobenzene (1 equivalent) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating. After the addition is complete, reflux the mixture for 1-2 hours until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.
-
Reaction with Phthalimide: In a separate flask, dissolve phthalimide (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the phthalimide solution with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether (1:1 v/v) mixture as the eluent to afford the pure (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.
Spectroscopic Characterization
While a publicly available Certificate of Analysis with complete spectral data is not readily accessible, the following tables summarize the expected spectroscopic characteristics based on the known structure and data for similar compounds. Commercial suppliers of the reference standard provide detailed analytical data with their products.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected Chemical Shifts in DMSO-d₆) | |
| Chemical Shift (ppm) | Multiplicity |
| ~ 9.1 | s |
| ~ 7.8 - 7.4 | m |
| ~ 6.5 | s |
| ¹³C NMR (Expected Chemical Shifts in DMSO-d₆) | |
| Chemical Shift (ppm) | Assignment |
| ~ 168 | C=O |
| ~ 150 - 120 | Aromatic carbons |
| ~ 90 | C-OH |
Infrared (IR) Spectroscopy
| IR Absorption (Expected Peaks) | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | O-H stretch (hydroxyl), N-H stretch (amide) |
| ~ 1680 | C=O stretch (amide) |
| ~ 1600, 1470 | Aromatic C=C stretch |
| ~ 820 | C-Cl stretch |
Mass Spectrometry (MS)
| Mass Spectrometry (Expected Fragmentation) | |
| m/z | Fragment |
| 293/295/297 | [M-H]⁻ (isotopic pattern for 2 Cl atoms) |
| 277/279/281 | [M-OH]⁻ |
Biological Activity and Signaling Pathways
(3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is an impurity of Chlorthalidone, a thiazide-like diuretic. Chlorthalidone exerts its antihypertensive effects primarily by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. While specific studies on the signaling pathways of the impurity itself are limited, it is reported to have moderate antihypertensive effects, suggesting it may interact with similar pathways as the parent drug.
Caption: Postulated mechanism of action based on the parent compound, Chlorthalidone.
Conclusion
This technical guide provides a consolidated resource for the characterization of (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. The presented data and protocols are essential for researchers and professionals involved in the quality control and development of Chlorthalidone-containing pharmaceuticals. Further research to obtain and publish high-resolution spectral data and detailed biological activity studies would be beneficial for the scientific community.
References
- 1. Chlorthalidone Impurity G | 16289-13-7 | Benchchem [benchchem.com]
- 2. Chlortalidone EP Impurity G | CAS No- 16289-13-7 | Simson Pharma Limited [simsonpharma.com]
- 3. Chlortalidone EP Impurity G | 16289-13-7 | SynZeal [synzeal.com]
- 4. alentris.org [alentris.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. [Dichloro Chlorthalidone (25 mg) (3-(3,4-Dichlorophenyl)-3-hydroxyisoindolin-1-one)] - CAS [16289-13-7] [store.usp.org]
